molecular formula C9H14O3 B2935188 (1'R,2'R,4'R)-Spiro[1,3-dioxolane-2,5'-bicyclo[2.2.1]heptane]-2'-ol CAS No. 86116-71-4

(1'R,2'R,4'R)-Spiro[1,3-dioxolane-2,5'-bicyclo[2.2.1]heptane]-2'-ol

Cat. No.: B2935188
CAS No.: 86116-71-4
M. Wt: 170.208
InChI Key: HCWWQUYQQOVPMJ-BWZBUEFSSA-N
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Description

(1'R,2'R,4'R)-Spiro[1,3-dioxolane-2,5'-bicyclo[2.2.1]heptane]-2'-ol is a sophisticated chiral synthon of significant interest in advanced organic and medicinal chemistry. Its structure incorporates a rigid [2.2.1] bicyclic (norbornane) framework spiro-fused to a 1,3-dioxolane ring, presenting a three-dimensional scaffold with multiple stereogenic centers in a defined configuration. The secondary alcohol group on the bicyclic system serves as a versatile handle for further chemical modification, enabling its use in the synthesis of complex, stereochemically defined molecules. This compound is particularly valuable as a precursor in the development of novel pharmaceutical candidates, where its inherent rigidity and chirality can be exploited to explore three-dimensional chemical space and improve the physicochemical properties of lead compounds. Researchers also utilize this spiro-bicyclic framework in the design of ligands for catalysis and in the construction of molecular cages or functional materials that require pre-organized, conformationally restricted structures. Its application extends to asymmetric synthesis, where it can act as a chiral auxiliary or a template to induce stereoselectivity in key bond-forming reactions.

Properties

IUPAC Name

(1'R,2'R,4'R)-spiro[1,3-dioxolane-2,5'-bicyclo[2.2.1]heptane]-2'-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c10-8-4-7-3-6(8)5-9(7)11-1-2-12-9/h6-8,10H,1-5H2/t6-,7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWWQUYQQOVPMJ-BWZBUEFSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(O1)CC3CC2CC3O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2(O1)C[C@H]3C[C@@H]2C[C@H]3O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1'R,2'R,4'R)-Spiro[1,3-dioxolane-2,5'-bicyclo[2.2.1]heptane]-2'-ol is a compound characterized by its unique spirocyclic structure, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and antioxidant properties, supported by recent research findings.

  • Molecular Formula : C9H14O3
  • Molecular Weight : 170.208 g/mol
  • IUPAC Name : this compound

1. Antimicrobial Activity

Recent studies have indicated that spiro compounds exhibit significant antimicrobial properties. For instance:

  • A study synthesized several spiro derivatives and evaluated their activity against various bacterial strains, revealing promising results against Gram-positive and Gram-negative bacteria .
  • The spiro compound's mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

2. Anti-inflammatory Activity

The compound has been assessed for its anti-inflammatory effects:

  • In vitro assays demonstrated that this compound significantly inhibited the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response .
  • Comparative studies showed that its selectivity index for COX-2 inhibition surpasses that of established anti-inflammatory drugs like celecoxib.

3. Antioxidant Activity

Antioxidant properties are crucial in combatting oxidative stress-related diseases:

  • A review highlighted the antioxidant capabilities of various spirocyclic compounds, including this compound .
  • The compound demonstrated significant radical scavenging activity in DPPH assays, indicating its potential as a therapeutic agent against oxidative damage.

Case Studies and Research Findings

StudyFindingsMethodology
Study 1 Significant antimicrobial activity against E. coli and S. aureusSynthesis of spiro derivatives followed by agar diffusion tests
Study 2 Selective COX-2 inhibition with a higher selectivity index than celecoxibIn vitro enzyme assays to measure inhibition rates
Study 3 Effective antioxidant activity in DPPH assaysComparison with standard antioxidants to assess efficacy

Comparison with Similar Compounds

Structural Analogues with Spiro-Dioxolane/Bicyclo Systems

Table 1: Key Structural and Functional Differences
Compound Name Core Structure Substituents Key Properties/Applications Reference
(1'R,2'R,4'R)-Spiro[1,3-dioxolane-2,5'-bicyclo[2.2.1]heptane]-2'-ol Bicyclo[2.2.1]heptane + 1,3-dioxolane -OH at 2' Polar, potential bioactive intermediate
Spiro[bicyclo[4.1.0]heptane-2,2'-[1,3]dioxolane] (CAS 32523-38-9) Bicyclo[4.1.0]heptane (norpinane) + 1,3-dioxolane No hydroxyl group Lower polarity; applications in fragrances or polymers
2',2',3,7,7-Pentamethyl-spiro[bicyclo[4.1.0]heptane-2,5'-[1,3]dioxane] Bicyclo[4.1.0]heptane + 1,3-dioxane Methyl groups at 2',3,7,7 Hydrophobic; used in safety-assessed mixtures
Spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane]-3-one Bicyclo[2.2.1]heptane + 1,3-dioxolane Ketone at 3 Anticancer and antimalarial activity (22.31% abundance in GC-MS)

Key Insights :

  • Ring Size and Rigidity: Bicyclo[2.2.1]heptane (norbornane) derivatives exhibit greater rigidity compared to bicyclo[4.1.0]heptane (norpinane), influencing their stability in catalytic systems .
  • Functional Groups : The hydroxyl group in the target compound enhances hydrogen-bonding capacity, contrasting with the ketone in Spiro[bicyclo[2.2.1]heptane-2,2’-dioxolane]-3-one, which may improve bioactivity .

Spirooxazolidine/Bicyclo Derivatives

Table 2: Comparison of Spirooxazolidine Derivatives
Compound (ID from ) Bicyclo Core Substituents Yield (%) Melting Point (°C) Optical Rotation ([α]20D)
13 Bicyclo[3.1.1]heptane 3-Methoxyphenylimino, benzyl 88 116–118 +36
14 Bicyclo[3.1.1]heptane Ethylimino, benzyl 66 Oil +2
15 Bicyclo[3.1.1]heptane Phenylimino 65 175–178 -1.0
Target Compound Bicyclo[2.2.1]heptane Hydroxyl N/A* N/A N/A

Key Insights :

  • Optical Activity : The hydroxyl group’s stereochemistry in the target compound may enable enantioselective applications, akin to spirooxazolidines used in chiral resolution .

Comparison with Norbornane Diisocyanates

Norbornane Diisocyanate (CAS 74091-64-8):

  • Structure : Bicyclo[2.2.1]heptane with isocyanate (-NCO) groups.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize (1'R,2'R,4'R)-spiro derivatives, and how can camphor-based precursors be optimized for asymmetric induction?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution using sodium benzenesulfinate with brominated camphor ketals, as demonstrated in the reaction of (+)-8-bromocamphor ketal . Key steps include controlling stereochemistry through chiral auxiliaries and optimizing reaction conditions (e.g., solvent, temperature) to enhance enantiomeric excess. IR and 1H^1H-NMR are critical for monitoring reaction progress (e.g., characteristic peaks at 1306 cm1^{-1} for sulfonyl groups and 7.93 ppm for aromatic protons) .

Q. How can X-ray crystallography confirm the spirocyclic configuration and bridgehead angles in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with refinement via SHELXL97 is used to resolve the spirocyclic structure. Key parameters include the bridgehead angle (92.75° for C10–C13–C14) and dihedral angles between bicyclic planes (55.07° and 56.24°), which distinguish spiro systems from fused analogs . Constraints on H-atom positions and Flack parameter analysis (0.09(9)) ensure absolute configuration accuracy .

Q. What spectroscopic techniques are essential for characterizing the stereochemical purity of this compound?

  • Methodological Answer : High-resolution 1H^1H-NMR (e.g., 400 MHz in CDCl3_3) identifies diastereotopic protons (e.g., methyl groups at 1.23 ppm and 0.89 ppm). EIMS and HRMS (e.g., m/z 336 [M ^+ $$ ) confirm molecular mass, while IR spectroscopy validates functional groups (e.g., 1145 cm ^{-1} $ for dioxolane rings) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational molecular modeling and experimental crystallographic data for spirocyclic systems?

  • Methodological Answer : Discrepancies arise from torsional strain or solvent effects in simulations. To reconcile

  • Compare DFT-optimized geometries (e.g., B3LYP/6-311+G(d,p)) with SCXRD torsion angles (e.g., C6–C1–C2–C3 = −0.4(4)°) .
  • Use Hirshfeld surface analysis to assess intermolecular interactions influencing crystal packing .
  • Repeat crystallography under varying temperatures to probe conformational flexibility .

Q. What experimental design principles optimize yield in multi-step syntheses of spiro compounds?

  • Methodological Answer : Apply factorial design (e.g., Box-Behnken) to optimize:

  • Reagents : Stoichiometry of sodium benzenesulfinate vs. brominated precursor .
  • Conditions : Solvent polarity (e.g., EtOAc vs. THF) and reaction time (e.g., slow evaporation for crystallization) .
  • Workup : Use column chromatography with gradient elution (hexane:EtOAc) to isolate diastereomers .

Q. How can researchers integrate mechanistic studies (e.g., isotopic labeling) to elucidate rearrangement pathways in camphor-derived spiro systems?

  • Methodological Answer :

  • Introduce 13C^{13}C-labels at bridgehead carbons (e.g., C10) to track migratory aptitudes during Wagner-Meerwein rearrangements .
  • Use 2H^2H-NMR to monitor kinetic isotope effects in ring-opening/closure steps .
  • Compare experimental activation energies with DFT-calculated transition states (e.g., Gibbs free energy barriers) .

Q. What safety protocols are critical when handling sulfonyl-containing spiro compounds during synthesis?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of sulfonate byproducts .
  • Spill Management : Neutralize benzenesulfinate residues with sodium bicarbonate before disposal .
  • PPE : Wear nitrile gloves and safety goggles; avoid skin contact due to potential irritancy .

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